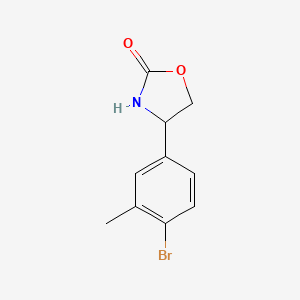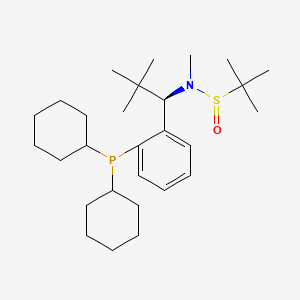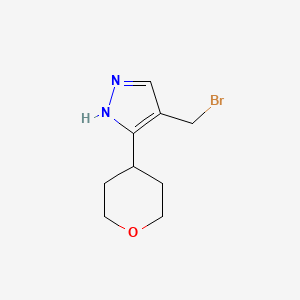
5-Amino-1-pentyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-pentylpyridin-2(1h)-one is a heterocyclic organic compound with a pyridine ring substituted with an amino group and a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-pentylpyridin-2(1h)-one typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2(1h)-one.
Alkylation: The pyridine-2(1h)-one is alkylated with a pentyl halide (e.g., pentyl bromide) under basic conditions to introduce the pentyl chain.
Amination: The resulting 1-pentylpyridin-2(1h)-one is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production of 5-Amino-1-pentylpyridin-2(1h)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-pentylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5-Amino-1-pentylpyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-pentylpyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-hexylpyridin-2(1h)-one: Similar structure with a hexyl chain instead of a pentyl chain.
5-Amino-1-butylpyridin-2(1h)-one: Similar structure with a butyl chain instead of a pentyl chain.
5-Amino-1-pentylpyridin-3(1h)-one: Similar structure with the amino group at the 3-position instead of the 5-position.
Uniqueness
5-Amino-1-pentylpyridin-2(1h)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the pentyl chain and the amino group at the 5-position provides distinct properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
5-amino-1-pentylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-7-12-8-9(11)5-6-10(12)13/h5-6,8H,2-4,7,11H2,1H3 |
Clave InChI |
GEYFZSDVLIHYKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C=C(C=CC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)



![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)


![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)



